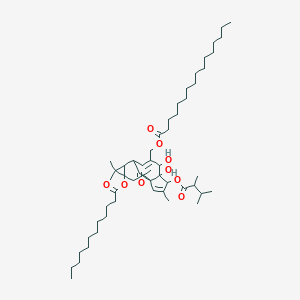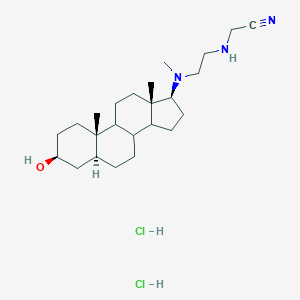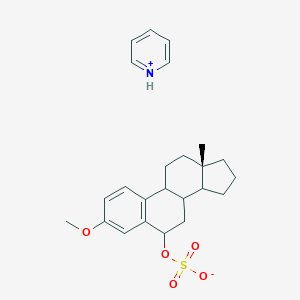![molecular formula C15H11Cl2F2NO3 B237979 2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide, also known as Diflufenican, is a herbicide that is widely used in agricultural practices to control weeds. It belongs to the family of acetanilide herbicides and is known for its broad-spectrum activity against a wide range of weeds. In recent years, there has been a lot of research done on diflufenican, which has led to the discovery of its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of diflufenican involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. The inhibition of PPO leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has been found to have several biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, which leads to the disruption of photosynthesis and ultimately the death of the plant. 2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide also affects the membrane integrity of the plant cells, which leads to the leakage of cellular contents and cell death.
Advantages and Limitations for Lab Experiments
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a potent herbicide that can be used at low concentrations, which makes it cost-effective. 2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide also has a broad-spectrum activity, which makes it useful for studying the effects of herbicides on a wide range of plant species. However, diflufenican has some limitations, such as its potential impact on soil and water quality. It is also important to note that diflufenican should be handled with care, as it is toxic to humans and animals.
Future Directions
There are several future directions for research on diflufenican. One potential area of research is the development of new herbicides based on the structure of diflufenican. Another potential area of research is the development of new methods for the synthesis of diflufenican, which could lead to more cost-effective production. Additionally, further research is needed to better understand the impact of diflufenican on soil and water quality, as well as its potential impact on human and animal health. Finally, more research is needed to explore the potential medical applications of diflufenican, such as its anti-inflammatory and analgesic properties.
Synthesis Methods
The synthesis of diflufenican involves the reaction between 2,4-dichlorophenoxyacetic acid and 2-difluoromethoxyaniline in the presence of a catalyst. The reaction leads to the formation of diflufenican, which is then purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has been extensively studied for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, diflufenican is used as a pre-emergence herbicide to control weeds in crops such as wheat, barley, and oilseed rape. In medicine, diflufenican has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases. In environmental science, diflufenican has been studied for its potential impact on soil and water quality.
properties
Product Name |
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide |
|---|---|
Molecular Formula |
C15H11Cl2F2NO3 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C15H11Cl2F2NO3/c16-9-5-6-12(10(17)7-9)22-8-14(21)20-11-3-1-2-4-13(11)23-15(18)19/h1-7,15H,8H2,(H,20,21) |
InChI Key |
CIRTZEHWMOYSGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)


![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)




